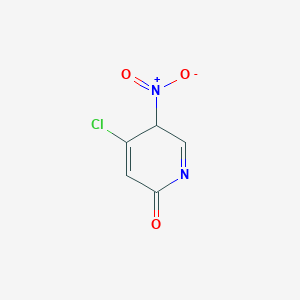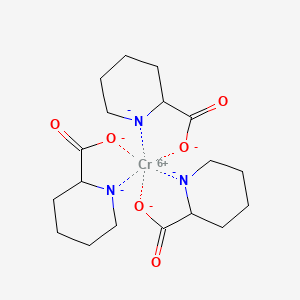
chromium(6+);piperidin-1-ide-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(6+);piperidin-1-ide-2-carboxylate is a compound that combines the properties of chromium in its +6 oxidation state with a piperidine derivative. Chromium compounds in the +6 oxidation state are known for their strong oxidizing properties, while piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium(6+);piperidin-1-ide-2-carboxylate typically involves the reaction of a chromium(VI) compound, such as chromium trioxide, with piperidin-1-ide-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the chromium(VI) species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity chromium(VI) compounds and the subsequent reaction with piperidin-1-ide-2-carboxylic acid under optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Chromium(6+);piperidin-1-ide-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of chromium(VI), the compound can oxidize a wide range of organic and inorganic substrates.
Reduction: The chromium(VI) center can be reduced to lower oxidation states, such as chromium(III), under appropriate conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols can react with the piperidine moiety under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce chromium(III) complexes.
科学研究应用
Chromium(6+);piperidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.
Biology: Investigated for its potential effects on biological systems, including its role as an oxidizing agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Utilized in various industrial processes, including catalysis and materials science.
作用机制
The mechanism of action of chromium(6+);piperidin-1-ide-2-carboxylate involves the interaction of the chromium(VI) center with target molecules. The strong oxidizing properties of chromium(VI) enable it to transfer oxygen atoms to substrates, leading to their oxidation. The piperidine moiety can interact with biological targets, potentially modulating their activity through nucleophilic or electrophilic interactions.
相似化合物的比较
Chromium(6+);piperidin-1-ide-2-carboxylate can be compared with other chromium(VI) compounds and piperidine derivatives:
Chromium(VI) Compounds: Similar compounds include chromium trioxide and potassium dichromate, which also exhibit strong oxidizing properties.
Piperidine Derivatives: Similar compounds include piperidine itself and various substituted piperidines, which are widely used in pharmaceuticals and organic synthesis.
The uniqueness of this compound lies in its combination of a strong oxidizing chromium(VI) center with a versatile piperidine moiety, making it a valuable reagent in both chemical and biological research.
属性
分子式 |
C18H27CrN3O6 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
chromium(6+);piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C6H10NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*5H,1-4H2,(H,8,9);/q3*-1;+6/p-3 |
InChI 键 |
CGZYPRCSLUWLCP-UHFFFAOYSA-K |
规范 SMILES |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cr+6] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

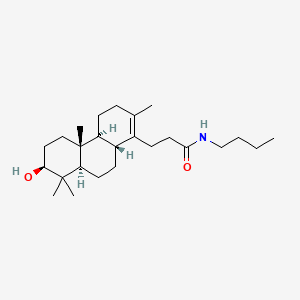
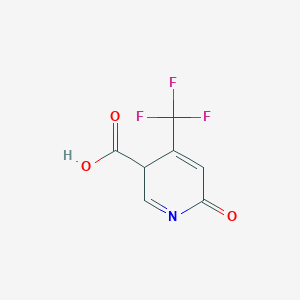
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
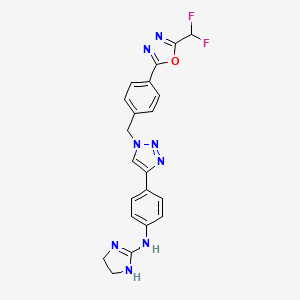

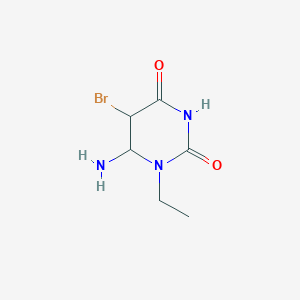
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
